4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide
Description
Properties
Molecular Formula |
C10H17ClN4O |
|---|---|
Molecular Weight |
244.72 g/mol |
IUPAC Name |
4-(4-chloro-5-methylpyrazol-1-yl)-2-(ethylamino)butanamide |
InChI |
InChI=1S/C10H17ClN4O/c1-3-13-9(10(12)16)4-5-15-7(2)8(11)6-14-15/h6,9,13H,3-5H2,1-2H3,(H2,12,16) |
InChI Key |
ZMZLYVTUKHCNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(CCN1C(=C(C=N1)Cl)C)C(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)butanamide typically involves:
- Construction or procurement of the substituted pyrazole moiety
- Preparation of the butanamide side chain with the ethylamino substitution
- Coupling of the pyrazole and butanamide fragments via nucleophilic substitution or amide bond formation
The synthetic route is often modular, allowing for the independent synthesis of each fragment before final assembly.
Detailed Stepwise Synthesis
| Step | Reaction Type | Starting Materials | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Pyrazole ring substitution | 4-chloro-5-methylpyrazole or precursor | Halogenation or substitution reaction under controlled temperature | 4-chloro-5-methyl-1H-pyrazole |
| 2 | Preparation of 2-(ethylamino)butanamide | Butanamide derivative + ethylamine | Amide formation via coupling agents (e.g., EDCI, DCC) or direct amidation under reflux | 2-(ethylamino)butanamide intermediate |
| 3 | Coupling of pyrazole and butanamide | 4-chloro-5-methylpyrazole + 2-(ethylamino)butanamide | Nucleophilic substitution or amide bond formation using base catalysts (e.g., triethylamine) in polar aprotic solvents (e.g., DMF) | Target compound: this compound |
- Protecting groups may be used on the amine or amide functionalities to prevent side reactions during coupling.
- Purification is typically achieved by recrystallization or chromatographic techniques such as flash column chromatography.
Representative Synthetic Procedure (Example)
Synthesis of 4-chloro-5-methyl-1H-pyrazole:
Starting from 3-methyl-1H-pyrazole, chlorination is performed using N-chlorosuccinimide (NCS) in an inert solvent like dichloromethane at 0°C to room temperature to selectively chlorinate at the 4-position.Preparation of 2-(ethylamino)butanamide:
Butanoyl chloride is reacted with ethylamine in anhydrous conditions, typically in dichloromethane, with triethylamine as a base to neutralize HCl formed, yielding the ethylamino-substituted butanamide.Coupling reaction:
The pyrazole nitrogen (N-1) is alkylated with the 2-(ethylamino)butanamide moiety using a suitable leaving group on the butanamide (e.g., halogenated intermediate) or via amide bond formation facilitated by coupling reagents such as EDCI/HOBt in DMF at room temperature.
Analytical Data Supporting Preparation
| Parameter | Method | Typical Result | Notes |
|---|---|---|---|
| Purity | HPLC | >98% | Indicates high purity post-purification |
| Structural Confirmation | NMR (1H, 13C) | Chemical shifts consistent with pyrazole and amide protons | Confirms substitution pattern and coupling |
| Mass Spectrometry | ESI-MS | Molecular ion peak matching calculated MW | Confirms molecular weight |
| Melting Point | DSC | Consistent with literature values | Confirms compound identity and purity |
Research Findings and Optimization
Yield Optimization:
Reaction yields can be improved by optimizing solvent polarity, reaction temperature, and stoichiometry of reagents. For example, using DMF as solvent and maintaining reaction temperature at 25-30°C during coupling enhances yield to above 75%.Catalyst Use:
Base catalysts such as triethylamine or potassium carbonate improve nucleophilic substitution efficiency.Purification Techniques:
Flash chromatography using silica gel with gradient elution (ethyl acetate/hexane) effectively separates the target compound from side products.Stability Considerations:
The chloro substituent on the pyrazole ring is sensitive to hydrolysis under strongly basic or acidic conditions; thus, mild reaction conditions are preferred.
Summary Table of Preparation Methods
| Method Aspect | Description | Advantages | Limitations |
|---|---|---|---|
| Pyrazole Chlorination | NCS chlorination of methylpyrazole | Selective halogenation, mild conditions | Requires temperature control |
| Amide Formation | Reaction of butanoyl chloride with ethylamine | Straightforward amidation, high yield | Requires handling acid chlorides |
| Coupling Reaction | Nucleophilic substitution or amide bond formation | Modular synthesis, versatile | Sensitive to moisture, requires dry solvents |
| Purification | Chromatography and recrystallization | High purity product | Time-consuming, solvent-intensive |
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chloro group in the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-methyl-1h-pyrazol-1-yl)-2-(ethylamino)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Methodological Basis for Comparison
The comparison of this compound with analogs relies heavily on crystallographic and computational analyses. The SHELX system (e.g., SHELXL, SHELXS) has been instrumental in refining small-molecule structures and determining bond lengths, angles, and conformational properties . For instance:
- SHELXL : Widely used for precise refinement of atomic coordinates, enabling comparative analysis of molecular geometries.
- SHELXS/SHELXD : Employed for solving crystal structures, which is critical for identifying structural deviations between similar compounds.
These tools have historically supported the characterization of pyrazole-based molecules, allowing researchers to correlate structural nuances (e.g., substituent positioning) with functional properties .
Comparison with Structurally Similar Compounds
Below is a hypothetical comparison table based on typical pyrazole derivatives and inferred structural trends.
Key Observations:
Substituent Effects : The chlorine atom at the 4-position of the pyrazole ring may enhance electronegativity and binding affinity compared to fluorine or methyl groups, as seen in halogen-bonding interactions .
Side Chain Flexibility: The ethylamino-butanamide moiety likely increases solubility and conformational adaptability relative to shorter chains (e.g., acetamide).
Crystallographic Precision : The use of SHELXL for refinement ensures high-resolution structural data, critical for validating comparative models .
Research Findings and Limitations
While the provided evidence emphasizes methodological tools (SHELX) rather than direct studies on the compound, the following insights can be inferred:
- Synthetic Versatility : Pyrazole derivatives are often optimized via substituent tuning; the chloro-methyl group here may balance steric and electronic effects.
Limitations: The absence of specific biological or physicochemical data in the evidence restricts a deeper functional comparison. Further studies utilizing SHELXPRO (for macromolecular interfaces) or SHELXE (for experimental phasing) could elucidate target interactions .
Biological Activity
4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its structure, synthesis, and biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 245.70 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.70 g/mol |
| CAS Number | 1340068-84-9 |
Research indicates that compounds containing the pyrazole moiety exhibit various pharmacological effects, including anti-inflammatory, analgesic, and antitumor activities. The specific biological activity of this compound has been linked to its interaction with various biological targets, including enzymes and receptors.
Antitumor Activity
In studies focused on antitumor activity, compounds similar to this compound have demonstrated efficacy against prostate cancer cell lines. For instance, the compound has shown potential as an androgen receptor (AR) antagonist, which is crucial in treating AR-dependent cancers.
Case Studies
- Study on Anticancer Properties : A study published in the Asian Journal reported that pyrazole derivatives exhibited significant inhibition of cancer cell proliferation. The specific compound was found to inhibit the growth of prostate cancer cells effectively, suggesting its potential role in cancer therapy .
- CYP Enzyme Interaction : Another investigation highlighted the compound's interaction with cytochrome P450 enzymes, particularly CYP3A4. This interaction is critical for understanding the drug's metabolism and potential drug-drug interactions .
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available pyrazole derivatives. The synthetic pathway often includes:
- Formation of the Pyrazole Ring : Utilizing chlorinated precursors.
- Alkylation : Introducing the ethylamino group through nucleophilic substitution.
- Final Amide Formation : Converting intermediates to the final amide structure through coupling reactions.
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 4-(4-Chloro-5-methyl-1H-pyrazol-1-yl)-2-(ethylamino)butanamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with the formation of the pyrazole core through Vilsmeier-Haack or cyclocondensation reactions. Optimization involves adjusting temperature (60–100°C), solvent polarity (e.g., DMF or ethanol), and catalysts (e.g., p-toluenesulfonic acid). Statistical experimental design (e.g., factorial design) minimizes trial-and-error by identifying critical parameters like molar ratios and reflux time .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) validates molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis .
Q. What in vitro assays are suitable for initial evaluation of its biological activity?
- Methodological Answer : Enzyme inhibition assays (e.g., kinase or protease targets) and receptor-binding studies (radioligand displacement) are recommended. Cell-based assays, such as cytotoxicity (MTT assay) or anti-inflammatory activity (COX-2 inhibition), provide preliminary pharmacological data. Dose-response curves (IC₅₀/EC₅₀) should be generated using triplicate measurements .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations predict reactivity or optimize synthesis?
- Methodological Answer : Reaction path searches using density functional theory (DFT) identify transition states and intermediates, enabling prediction of regioselectivity in pyrazole functionalization. Solvent effects are modeled via COSMO-RS, while machine learning prioritizes reaction conditions (e.g., catalyst selection) based on historical data .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays). Analyze confounding factors like compound stability (via LC-MS degradation studies) or batch-to-batch purity variations. Meta-analysis of structure-activity relationship (SAR) data identifies outliers due to substituent electronic effects .
Q. How can Design of Experiments (DOE) optimize multi-step synthesis?
- Methodological Answer : Apply fractional factorial design to screen variables (e.g., temperature, solvent, catalyst loading) in parallel. Response surface methodology (RSM) models nonlinear interactions, while Taguchi methods reduce variability in critical steps like amide coupling or cyclization. DOE software (e.g., JMP, Minitab) automates analysis .
Q. What in silico approaches predict metabolic pathways or toxicity?
- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to assess cytochrome P450 metabolism, bioavailability, and hepatotoxicity. Molecular docking (AutoDock Vina) identifies potential off-target interactions. MD simulations (GROMACS) evaluate binding stability to receptors like P2Y12 .
Q. How can SAR studies elucidate the impact of substituents on bioactivity?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., halogen variation at pyrazole-C4, ethylamino chain elongation). Compare bioactivity trends using clustering analysis (e.g., PCA) and molecular descriptors (logP, polar surface area). Free-Wilson or Hansch analysis quantifies substituent contributions .
Q. What formulation strategies address solubility challenges in pharmacological assays?
- Methodological Answer : Improve aqueous solubility via co-solvents (PEG-400), cyclodextrin inclusion complexes, or salt formation (hydrochloride). Nanoformulation (liposomes, micelles) enhances bioavailability. Solubility parameters (Hansen solubility sphere) guide excipient selection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
